3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Brand Name:
Vulcanchem
CAS No.:
138117-09-6
VCID:
VC21193275
InChI:
InChI=1S/C22H18O4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-14H,15-16H2
SMILES:
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C=O)C=O
Molecular Formula:
C22H18O4
Molecular Weight:
346.4 g/mol
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
CAS No.: 138117-09-6
Cat. No.: VC21193275
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138117-09-6 |
|---|---|
| Molecular Formula | C22H18O4 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 3-[[4-[(3-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C22H18O4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-14H,15-16H2 |
| Standard InChI Key | HBYRZQGJAYFCNP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C=O)C=O |
| Canonical SMILES | C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C=O)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator